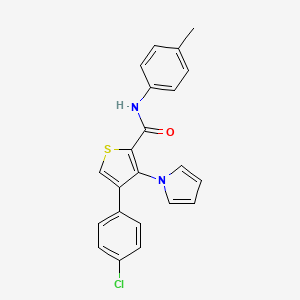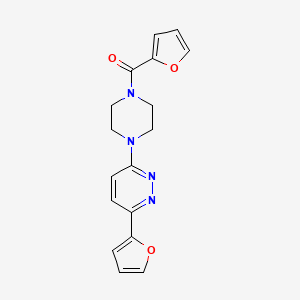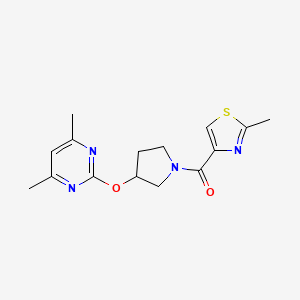![molecular formula C21H21N3O B2984032 N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide CAS No. 1903547-15-8](/img/structure/B2984032.png)
N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a bipyridine moiety attached to a benzamide group via a methylene bridge . Bipyridines are important structures in chemistry, often acting as bidentate ligands forming complexes with many transition metals .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, bipyridines can be synthesized through various methods, including cross-coupling reactions . The benzamide portion could potentially be added through a nucleophilic substitution reaction with an appropriate amine.Molecular Structure Analysis
The molecular structure of this compound would likely be planar at the bipyridine and benzamide moieties due to the sp2 hybridization of the nitrogen and carbonyl carbon atoms .Chemical Reactions Analysis
Bipyridines are known to participate in various reactions. They can act as powerful electron-pair donors, providing suitable electronic environments in the transition state formed within the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Bipyridines are generally colorless solids and have unique optical, electronic, and catalytic properties .Scientific Research Applications
Molecular Complexes and Co-Crystal Formation
Research on the formation of molecular complexes and co-crystals involving pyridyl bases, such as those found in "N-([2,3'-bipyridin]-4-ylmethyl)-4-propylbenzamide," demonstrates the potential for creating novel materials with tailored properties. For instance, studies on the antibacterial agent nitrofurantoin (NF) forming solvates and co-crystals with various pyridyl bases highlight the structural diversity and thermal stability these interactions can offer, potentially leading to new solid forms of pharmaceuticals (Vangala, Chow, & Tan, 2013).
Sensing Applications
Compounds similar to "this compound" have been explored for their sensing capabilities, particularly in the detection of hazardous environmental contaminants. A study involving a coordination polymer based on bipyridine units demonstrated excellent dual-functional fluorescent sensing abilities for nitrobenzene and dichromate anions, suggesting potential environmental monitoring applications (Kan & Wen, 2017).
Photocatalytic Applications
The photocatalytic degradation of pollutants using titanium dioxide supported on various adsorbents has been investigated, showing enhanced mineralization rates for certain pesticides. This research indicates that pyridyl-based compounds could be used to modify surface properties of photocatalysts, thereby improving their efficiency in environmental cleanup efforts (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).
Luminescence and Electronic Properties
The luminescence and electronic properties of complexes involving pyridyl and other nitrogen-rich ligands have been extensively studied. Such research offers insights into the development of luminescent materials and organic light-emitting devices (OLEDs), with potential applications ranging from lighting to displays. The spectroscopic and excited-state properties of luminescent rhenium(I) N-heterocyclic carbene complexes incorporating aromatic diimine ligands provide a foundation for designing advanced photophysical materials (Xue et al., 1998).
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-propyl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-2-4-16-6-8-18(9-7-16)21(25)24-14-17-10-12-23-20(13-17)19-5-3-11-22-15-19/h3,5-13,15H,2,4,14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWRBTVDFQWABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{[(2,5-dimethoxyphenyl)sulfonyl]amino}phenoxy)-N-isopropylnicotinamide](/img/structure/B2983949.png)

![N-(Cyanomethyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2983951.png)

![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)

![3-(1-(3-(trifluoromethoxy)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2983957.png)
![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)
![N-(3-fluorophenyl)-3-methyl-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2983961.png)


![N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2983966.png)
![3-[(2-chlorophenyl)methyl]-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2983967.png)
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2983970.png)